molecular formula C18H22N2O4 B2901890 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide CAS No. 954685-80-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2901890
CAS No.: 954685-80-4
M. Wt: 330.384
InChI Key: KHRUQCDJZZWGHY-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide” is a compound that has been studied for its potential medicinal properties . It’s a substituted cinnamide, a class of compounds known for their potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, substituted cinnamides were found to obey Lipinski’s rule of five and have good bioactive scores .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, all the designed structural analogues showed good drug-likeness than the prototype with the same pharmacophore essential for the activity .

Future Directions

The future directions for research on “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide” could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-17-7-12(9-19-18(22)13-3-1-2-4-13)10-20(17)14-5-6-15-16(8-14)24-11-23-15/h5-6,8,12-13H,1-4,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRUQCDJZZWGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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